Chlorofluorooxirane
CAS No.: 87498-71-3
Cat. No.: VC17182849
Molecular Formula: C2H2ClFO
Molecular Weight: 96.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87498-71-3 |
|---|---|
| Molecular Formula | C2H2ClFO |
| Molecular Weight | 96.49 g/mol |
| IUPAC Name | 2-chloro-2-fluorooxirane |
| Standard InChI | InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |
| Standard InChI Key | VBABYXDQBXUZIS-UHFFFAOYSA-N |
| Canonical SMILES | C1C(O1)(F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The core structure of 2-(3-Chloro-4-fluorophenyl)oxirane consists of an epoxide ring (oxirane) fused to a benzene derivative substituted with chlorine and fluorine at the 3- and 4-positions, respectively. Key structural features include:
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Epoxide ring: A strained three-membered cyclic ether with bond angles of approximately 60°, contributing to high reactivity.
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Aromatic substitution: Electron-withdrawing chloro and fluoro groups para to each other, inducing polarization in the phenyl ring .
The IUPAC name, 2-(3-chloro-4-fluorophenyl)oxirane, reflects this substitution pattern. Spectroscopic identifiers include:
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InChIKey: VUAQOERANOXMJB-UHFFFAOYSA-N
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SMILES: C1C(O1)C2=CC(=C(C=C2)F)Cl
Physicochemical Properties
While experimental data on physical properties remain limited, theoretical and comparative analyses suggest:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.58 g/mol | |
| Molecular Formula | C₈H₆ClFO | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Low (hydrophobic nature) |
The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.
Synthesis and Reactivity
Reactivity Profile
The strained epoxide ring undergoes characteristic reactions:
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Nucleophilic ring-opening: Attack by amines, alcohols, or Grignard reagents at the less substituted carbon .
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Acid-catalyzed polymerization: Risk of oligomerization under acidic conditions.
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Hydrogen-bonding interactions: Infrared studies reveal blue-shifted C-H stretches (Δν ≈ +15 cm⁻¹) when complexed with acetone-d₆, attributed to electron density redistribution .
Applications and Industrial Relevance
Research Applications
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Hydrogen-bonding studies: Serves as a model compound for investigating blue-shifting C-H···O interactions, crucial in supramolecular chemistry .
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Toxicology research: Structural analogs (e.g., trichloroethylene oxide) are used to assess carcinogenic risks of halogenated epoxides .
| Hazard Category | Classification | Source |
|---|---|---|
| Flammability | Category 2 | |
| Acute Toxicity (Oral) | Category 3 | |
| Skin Irritation | Category 2 | |
| Carcinogenicity | Suspected (Group 2B) |
Research Findings and Recent Advances
Spectroscopic Insights
Infrared spectroscopy of 2-(3-Chloro-4-fluorophenyl)oxirane complexes with haloforms (e.g., HCCl₃) reveals:
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Blue-shifted C-H stretches: Up to +20 cm⁻¹ shifts due to charge transfer from the epoxide oxygen to the haloform C-H σ* orbital .
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Intensity ratios: Complexed-to-free C-H IR intensity ratios decrease with increasing fluorine substitution, from >50 (chloroform) to ~0.1 (fluoroform) .
Computational Studies
Density functional theory (DFT) calculations corroborate experimental findings:
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Binding energies: ~15–25 kJ/mol for 1:1 complexes with acetone-d₆ .
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Electrostatic potentials: The epoxide oxygen exhibits a partial negative charge (−0.35 e), driving hydrogen bond formation .
Environmental and Health Implications
Ecotoxicology
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Persistence: Estimated half-life >60 days in soil due to halogen substituents.
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Bioaccumulation: Log Kow ≈ 2.8 suggests moderate accumulation in aquatic organisms.
Human Health Risks
Chronic exposure to chlorinated epoxides is linked to:
Future Research Directions
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Synthetic optimization: Develop scalable, enantioselective routes using organocatalysts.
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Toxicogenomics: Elucidate gene expression changes induced by long-term exposure.
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Material science: Explore copolymerization with ethylene oxide for specialty polymers.
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